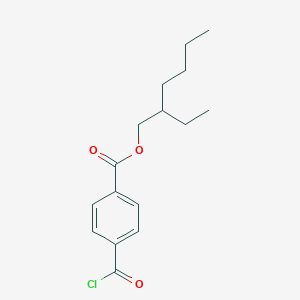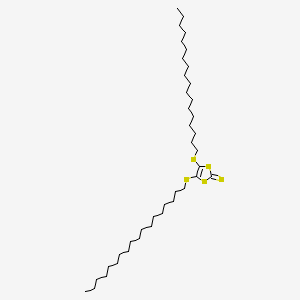
4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione is a complex organic compound with the molecular formula C₃₉H₇₄S₅ This compound is characterized by the presence of long octadecyl chains attached to a dithiole-thione core, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione typically involves the reaction of octadecyl mercaptan with a suitable dithiole-thione precursor. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The octadecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione exerts its effects involves interactions with various molecular targets. The long octadecyl chains allow the compound to integrate into lipid membranes, potentially affecting membrane fluidity and function. The dithiole-thione core can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Bis(octadecylsulfanyl)-1,3-dithiole-2-thione
- 2-({2-[4,5-bis(octadecylsulfanyl)-2H-1,3-dithiol-2-ylidene]-5-[(carboxymethyl)sulfanyl]-2H-1,3-dithiol-4-yl}sulfanyl)acetic acid
Uniqueness
4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione is unique due to its specific combination of long alkyl chains and a reactive dithiole-thione core. This combination imparts distinct physical and chemical properties, making it particularly useful in applications requiring both hydrophobicity and reactivity.
Propriétés
Numéro CAS |
159846-13-6 |
|---|---|
Formule moléculaire |
C39H74S5 |
Poids moléculaire |
703.3 g/mol |
Nom IUPAC |
4,5-bis(octadecylsulfanyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C39H74S5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-38(44-39(40)43-37)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
GQNOJXPUQSWULI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC1=C(SC(=S)S1)SCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


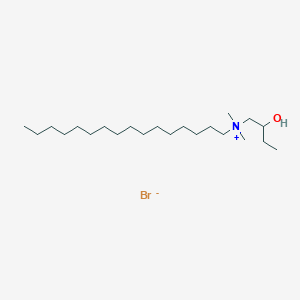
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
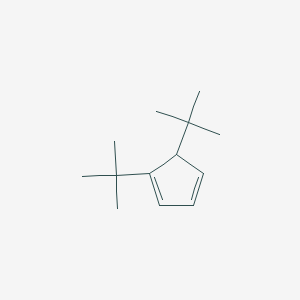
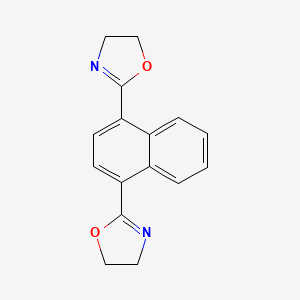
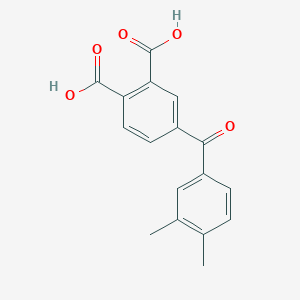
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
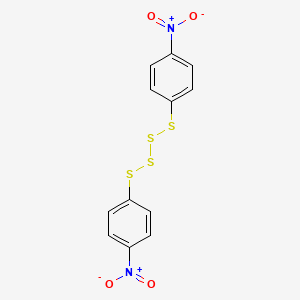
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
